A Technical Guide to the Chemical and Physical Properties of Basic Violet 11
A Technical Guide to the Chemical and Physical Properties of Basic Violet 11
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of Basic Violet 11, a synthetic dye belonging to the rhodamine family. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize this compound in their work. The guide details the properties of two common forms, "Basic Violet 11" and "Basic Violet 11:1," presents detailed experimental protocols for property determination, and includes a visualization of a common experimental workflow.
Chemical and Physical Properties
Basic Violet 11 is a cationic dye known for its vibrant reddish-violet color. It is essential to distinguish between the different forms of this dye, as variations in the counter-ion and ester group can lead to different CAS numbers and slightly altered properties. The tables below summarize the key chemical and physical data for "Basic Violet 11" (often associated with the ethyl ester) and "Basic Violet 11:1" (which can refer to the methyl ester or a zinc salt derivative).
Table 1: Chemical Properties of Basic Violet 11 and Basic Violet 11:1
| Property | Basic Violet 11 | Basic Violet 11:1 |
| Synonyms | Rhodamine 3B, C.I. 45175[1][2] | C.I. 45174, Basonyl Red 560 |
| CAS Number | 2390-63-8[1][2] | 73398-89-7 (tetrachlorozincate)[3], 39393-39-0 |
| Molecular Formula | C₃₀H₃₅ClN₂O₃[1][2] | C₂₉H₃₃Cl₄N₂O₃Zn⁻ (tetrachlorozincate)[3], C₂₉H₃₃ClN₂O₃ (chloride salt) |
| Molecular Weight | 507.06 g/mol [1][2] | 664.77 g/mol (tetrachlorozincate)[3], 493.04 g/mol (chloride salt) |
| IUPAC Name | [6-(diethylamino)-9-(2-ethoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;chloride | [6-(diethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium,tetrachlorozinc(2-)[4] |
| Chemical Structure | Xanthene class[2] | Xanthene class |
Table 2: Physical Properties of Basic Violet 11 and Basic Violet 11:1
| Property | Basic Violet 11 | Basic Violet 11:1 |
| Appearance | Reddish-violet to magenta powder[1][5] | Greenish or red light purple powder |
| Melting Point | Not available | Approx. 242 °C (tetrachlorozincate)[3] |
| Boiling Point | 300 °C (at 101325 Pa)[6] | 696.06 °C (at 1 atm, tetrachlorozincate)[3] |
| Solubility in Water | Soluble, forms a palm red fluorescent light purple solution[2][7] | 22.1 g/L at 20 °C (pH 2.6, tetrachlorozincate)[3] |
| Solubility in Ethanol | Soluble, forms a scarlet fluorescent red solution[2][7] | Soluble |
| Density | 1.29 g/cm³ at 20 °C[6] | 1.31 g/cm³ at 20 °C (tetrachlorozincate)[3] |
| UV-Vis λmax | ~555 nm (as Rhodamine B isothiocyanate)[8] | Not specifically available, expected to be similar to Basic Violet 11 |
Experimental Protocols
This section provides detailed methodologies for determining key physical and chemical properties of Basic Violet 11. These protocols are designed to be followed in a laboratory setting by trained professionals.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature range over which the solid dye transitions to a liquid.
Materials:
-
Basic Violet 11 sample
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Sample Preparation: If the Basic Violet 11 sample consists of large crystals, gently grind a small amount to a fine powder using a mortar and pestle.
-
Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of the dye will be forced into the tube. Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm in height is achieved.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Heating: Set the heating rate to a rapid setting to quickly approximate the melting point. Once the approximate range is known, allow the apparatus to cool.
-
Accurate Determination: Prepare a new sample and set the heating rate to 1-2 °C per minute, starting from a temperature about 20 °C below the approximate melting point.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point is reported as the range T1-T2.
-
Replicates: Perform the measurement in triplicate to ensure accuracy.
Determination of Solubility (Flask Method)
Objective: To quantitatively determine the solubility of Basic Violet 11 in a given solvent at a specific temperature.
Materials:
-
Basic Violet 11 sample
-
Solvent of interest (e.g., deionized water, ethanol)
-
Volumetric flasks with stoppers
-
Analytical balance
-
Shaking water bath or magnetic stirrer with temperature control
-
Centrifuge
-
UV-Vis spectrophotometer
-
Syringes and filters (0.45 µm)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of Basic Violet 11 to a known volume of the solvent in a volumetric flask. The exact amount should be more than what is expected to dissolve.
-
Equilibration: Place the flask in a shaking water bath or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Allow the solution to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation.
-
Phase Separation: After equilibration, allow the solution to stand undisturbed for a few hours to let the excess solid settle. Centrifuge an aliquot of the suspension to further separate the undissolved solid.
-
Sample Preparation for Analysis: Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Concentration Determination:
-
Prepare a series of standard solutions of Basic Violet 11 of known concentrations in the same solvent.
-
Measure the absorbance of the standard solutions and the filtered sample solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Create a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the saturated solution from the calibration curve.
-
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mg/mL).
Determination of UV-Visible Absorption Spectrum
Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity of Basic Violet 11.
Materials:
-
Basic Violet 11 sample
-
Spectroscopic grade solvent (e.g., ethanol)
-
Volumetric flasks and pipettes
-
Analytical balance
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solution: Accurately weigh a small amount of Basic Violet 11 and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations that will give absorbance readings between 0.1 and 1.0.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up.
-
Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument with the solvent.
-
Sample Measurement:
-
Rinse a cuvette with a small amount of the most dilute working solution and then fill it.
-
Place the cuvette in the spectrophotometer and record the absorbance spectrum over a specified wavelength range (e.g., 400-700 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of all working solutions at the determined λmax.
-
-
Data Analysis:
-
Plot a graph of absorbance versus concentration (Beer-Lambert plot).
-
The slope of the resulting straight line is the molar absorptivity (ε) if the path length of the cuvette is 1 cm and the concentration is in mol/L.
-
Experimental Workflow Visualization
Basic Violet 11 and its derivatives, such as Rhodamine B isothiocyanate (RBITC), are widely used as fluorescent labels in biological research. The following diagram illustrates a typical experimental workflow for indirect immunofluorescence, a technique used to visualize the localization of a specific protein within a cell.[9][10]
Caption: Indirect Immunofluorescence Workflow.
This guide provides a foundational understanding of the chemical and physical properties of Basic Violet 11, along with practical experimental protocols. For specific applications, further optimization of these methods may be necessary. Researchers are encouraged to consult safety data sheets (SDS) for detailed handling and safety information.
References
- 1. sdinternational.com [sdinternational.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. CAS 73398-89-7 | Basic Violet 11:1-Standard Group [std-fkm.com]
- 5. cncolorchem.com [cncolorchem.com]
- 6. 2390-63-8 CAS MSDS (Basic Violet 11) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. China Biggest Basic Violet 11 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 8. Page loading... [wap.guidechem.com]
- 9. usbio.net [usbio.net]
- 10. ibidi.com [ibidi.com]
